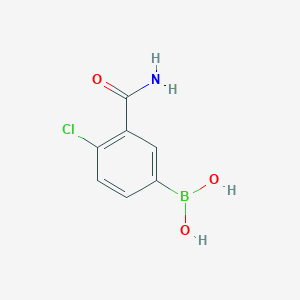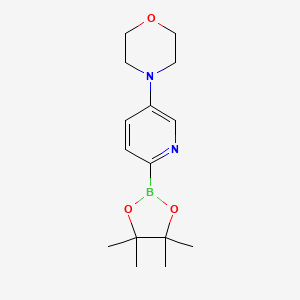
4-(6-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine
Vue d'ensemble
Description
The compound “4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine” is a complex organic molecule that contains a morpholine ring, a pyridine ring, and a tetramethyl-1,3,2-dioxaborolane group. Morpholine is a common solvent and building block in organic synthesis. The pyridine ring is a basic heterocyclic aromatic ring, similar to benzene but with one CH replaced by nitrogen. The tetramethyl-1,3,2-dioxaborolane group is often used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the morpholine ring, the introduction of the pyridine ring, and the attachment of the tetramethyl-1,3,2-dioxaborolane group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The morpholine and pyridine rings are likely to be planar due to the sp2 hybridization of their atoms. The tetramethyl-1,3,2-dioxaborolane group might add some steric bulk to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the morpholine, pyridine, and tetramethyl-1,3,2-dioxaborolane groups. The nitrogen in the morpholine and pyridine rings could act as a nucleophile in certain reactions. The boron in the tetramethyl-1,3,2-dioxaborolane group could also participate in various reactions, particularly in cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces. Unfortunately, without experimental data, it’s difficult to provide a detailed analysis of its physical and chemical properties .Applications De Recherche Scientifique
Synthèse organique
Ce composé est un intermédiaire important en synthèse organique . Il se caractérise par des groupes borate et sulfonamide, qui peuvent être synthétisés par des réactions nucléophiles et d'amidation . Il est utilisé dans la synthèse asymétrique des acides aminés, les réactions de Diels-Alder et de couplage de Suzuki .
Développement de médicaments
Dans la recherche sur les applications médicamenteuses, ce composé est utilisé comme inhibiteurs d'enzymes ou médicaments ligands spécifiques . Il est également utilisé dans la synthèse organique de médicaments, où les composés d'acide boronique sont généralement utilisés pour protéger les diols .
Traitement des tumeurs et des infections microbiennes
Le composé a des applications dans le traitement des tumeurs et des infections microbiennes . Il peut également être utilisé pour traiter les médicaments anticancéreux .
Sondes fluorescentes
Les composés d'acide borique peuvent également être utilisés comme sondes fluorescentes pour identifier le peroxyde d'hydrogène, les sucres, les ions cuivre et fluorure, et les catécholamines .
Construction de supports de médicaments sensibles aux stimuli
Les liaisons d'ester borique sont largement utilisées dans la construction de supports de médicaments sensibles aux stimuli en raison de leurs avantages de conditions de construction simples, de bonne biocompatibilité et de leur capacité à répondre aux différents changements microenvironnementaux tels que le pH, le glucose et l'ATP dans l'organisme .
Systèmes de délivrance de médicaments
Les types de supports de médicaments basés sur des liaisons borate comprennent le couplage médicament-polymère, les micelles polymères, les polymères linéaires-hyperbranchés et la silice mésoporeuse, etc. . Ils peuvent non seulement charger des médicaments anticancéreux, mais aussi délivrer de l'insuline et des gènes . Le médicament est chargé sur le support par des interactions covalentes ou non covalentes, et la formation et la rupture de la liaison d'ester borique dans différents environnements sont utilisées pour réaliser la libération contrôlée du médicament .
Mécanisme D'action
Target of Action
The compound “4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine” contains a morpholine ring and a boronic ester group. Morpholine derivatives are known to interact with various biological targets, including enzymes and receptors . The boronic ester group is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mode of Action
The boronic ester group can form covalent bonds with various biological targets, potentially altering their function .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Morpholine derivatives and boronic esters are involved in a wide range of biochemical processes .
Pharmacokinetics
The presence of the morpholine ring and the boronic ester group could influence these properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the reactivity of the boronic ester group can be influenced by pH .
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, further studies could focus on its pharmacokinetics and pharmacodynamics. If it’s a useful reagent in organic synthesis, research could focus on developing new reactions that take advantage of its unique properties .
Propriétés
IUPAC Name |
4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)13-6-5-12(11-17-13)18-7-9-19-10-8-18/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNGNDDZPWTJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671337 | |
| Record name | 4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
897935-17-0 | |
| Record name | 4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



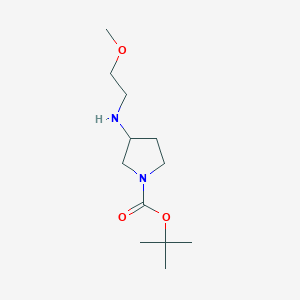
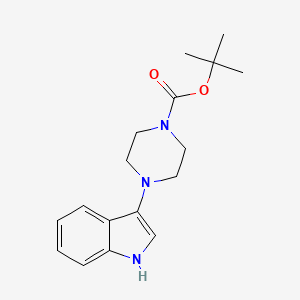
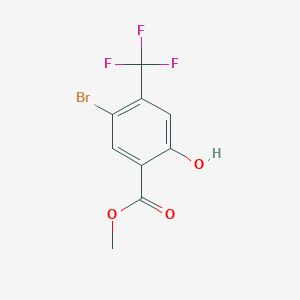
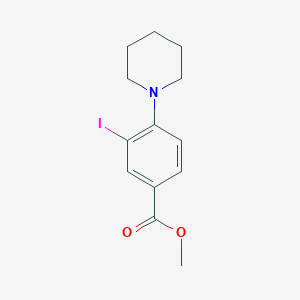
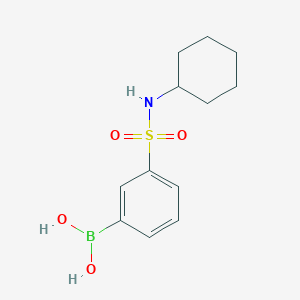
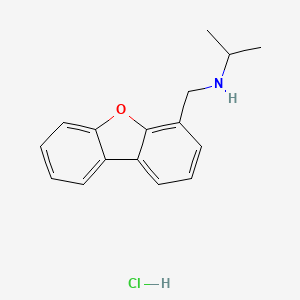
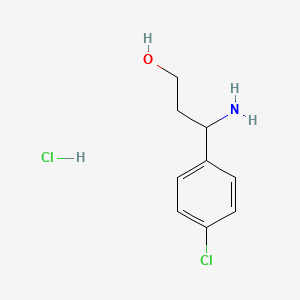
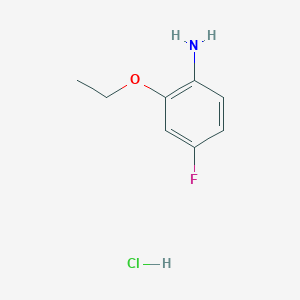
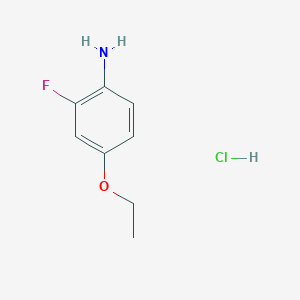
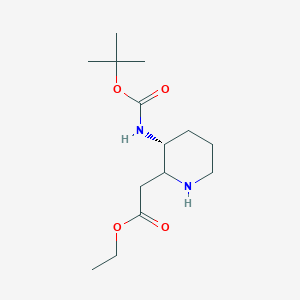
![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1418708.png)
